Magl-IN-1 is derived from medicinal chemistry efforts aimed at developing selective MAGL inhibitors. It belongs to a class of compounds designed to modulate the endocannabinoid system by inhibiting the breakdown of 2-arachidonoylglycerol. This compound is significant in research focused on enhancing endocannabinoid signaling for therapeutic purposes.
The synthesis of Magl-IN-1 involves several key steps that utilize advanced organic chemistry techniques. The compound is typically synthesized through a multi-step process involving:
The molecular structure of Magl-IN-1 is characterized by its unique functional groups that contribute to its inhibitory activity. Key features include:
Quantitative structure-activity relationship (QSAR) analyses have been utilized to optimize the molecular design for improved potency and selectivity.
Magl-IN-1 undergoes specific chemical reactions that are essential for its function as an inhibitor:
The reaction kinetics can be influenced by factors such as pH and temperature, which are optimized during synthesis and formulation.
The mechanism by which Magl-IN-1 inhibits MAGL involves several steps:
Studies utilizing crystal structures have confirmed this mechanism, showing how Magl-IN-1 forms stable complexes with MAGL .
Magl-IN-1 exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm purity and structural integrity.
Magl-IN-1 has significant applications in various fields:
Monoacylglycerol lipase (MAGL) is a serine hydrolase enzyme that serves as the primary catabolic regulator of 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the mammalian body. By hydrolyzing 2-AG into arachidonic acid (AA) and glycerol, MAGL terminates cannabinoid receptor signaling while simultaneously supplying the precursor pool for pro-inflammatory eicosanoid biosynthesis [1] [4]. This dual function positions MAGL at the intersection of two critical lipid signaling pathways:
Dysregulation of MAGL activity is implicated in multiple disease states through distinct mechanisms:
Table 1: Pathophysiological Roles of MAGL in Disease Models
Disease Category | Key Mechanisms | Experimental Evidence |
---|---|---|
Neurodegeneration | ↑ Pro-inflammatory eicosanoids; ↓ Neuroprotective 2-AG | MAGL inhibition reduces cytokines (TNF-α, IL-1β) in brain tissue [7] |
Cancer | ↑ AA-derived protumorigenic lipids; ↑ Free fatty acids for energy | MAGL knockdown inhibits proliferation in ovarian (SK-OV-3), colorectal (HCT-116) cells [1] [10] |
Liver Fibrosis | ↑ Macrophage activation; ↑ Oxidative stress | MAGL⁻/⁻ mice show reduced necrosis and collagen deposition [5] |
Early MAGL inhibitors (e.g., JZL184, ABX-1431) employed irreversible mechanisms, forming covalent bonds with MAGL's catalytic serine residue. While potent, these compounds cause CB1 receptor desensitization, tolerance, and physical dependence with chronic use due to sustained 2-AG elevation in the CNS [1] [8]. Reversible inhibitors like Magl-IN-1 offer critical advantages:
Table 2: Comparison of MAGL Inhibitor Classes
Property | Irreversible Inhibitors | Reversible Inhibitors |
---|---|---|
Mechanism | Covalent modification of catalytic Ser122 | Competitive substrate mimicry |
Target Residence Time | Prolonged (>24 hrs) | Tunable (mins–hrs) |
CNS Side Effects | Tolerance, dependence common | Mitigated via peripheral restriction |
Therapeutic Window | Narrow due to overdosing risk | Broader with dose-dependent effects |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4